Pyrimidine-2,4,5-triamine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives can be efficiently achieved through various methodologies. A notable approach involves a ZnCl(2)-catalyzed three-component coupling reaction, which allows the production of 4,5-disubstituted pyrimidine derivatives in a single step (Sasada et al., 2009). Another synthesis route entails the condensation of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one, leading to a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring (Lahmidi et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is elucidated using various spectroscopic techniques, including X-ray crystallography. For instance, X-ray single crystal diffraction has characterized the structure of a novel pyrimidine derivative, confirming its molecular geometry and bonding patterns (Lahmidi et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a range of chemical reactions, leading to the formation of various structurally diverse compounds. For example, the reaction of triethyl orthoformate with 5-amino-6-ethoxy-2-methyl-4-pyrimidinecarbonitrile can yield pyrimido[5,4-d]pyrimidines and pyrimido[5,4-d]pyrimidones under different conditions (Al‐Azmi, 2005).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility and thermal stability, are significant for their practical applications. Polyimides containing pyrimidine units, for example, exhibit excellent solubility in polar aprotic solvents and outstanding thermal stability, highlighting their potential for use in high-performance materials (Zhuo et al., 2014).
Scientific Research Applications
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Pharmaceutical Research
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Synthetic Chemistry
- Pyrimidines are versatile scaffolds in synthetic chemistry due to their ability to interact with different proteins, form complexes with metals, and behave differently in various ranges of light .
- Various novel technologies have been developed for the selective synthesis of pyrimidines and their conjugated derivatives .
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Anti-Inflammatory Research
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Antituberculosis Research
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Drug Discovery
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Ion Channel Blocker
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Antitumor Research
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Polymer Chemistry
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Photosensors
- Pyrimidine derivatives are used in dye industries . The specific methods of application, technical details, and outcomes would depend on the specific derivative and its intended use.
- Pyrimidine derivatives are used for their catalytic activity in organic synthesis . The specific methods of application, technical details, and outcomes would depend on the specific derivative and its intended use.
- New aminopyrimidine derivatives structurally related to Pyrimidine-2,4,5-triamine have been designed, synthesized, and evaluated for their anti-proliferative activity on different types of tumors . The specific methods of application, technical details, and outcomes would depend on the specific derivative and its intended use.
properties
IUPAC Name |
pyrimidine-2,4,5-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c5-2-1-8-4(7)9-3(2)6/h1H,5H2,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNFMBGHUOSBFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956871 | |
Record name | 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2,4,5-triamine | |
CAS RN |
3546-50-7, 50855-02-2 | |
Record name | 2,5,6-Triaminopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3546-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Pyrimidinetriamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidinetriamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3546-50-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrimidine-2,4,5-triamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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